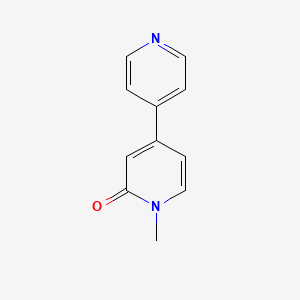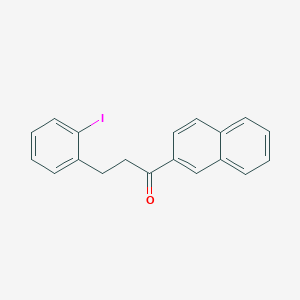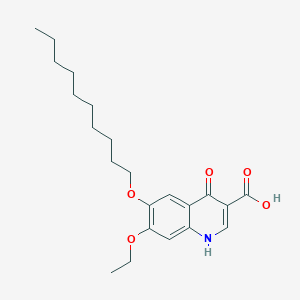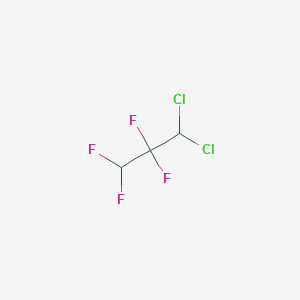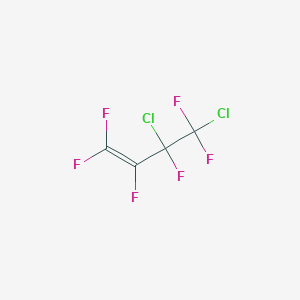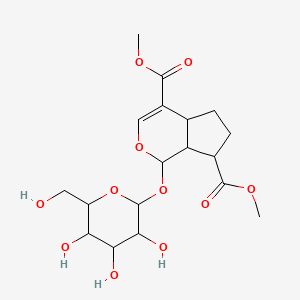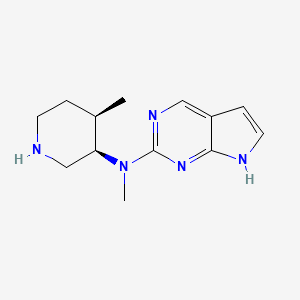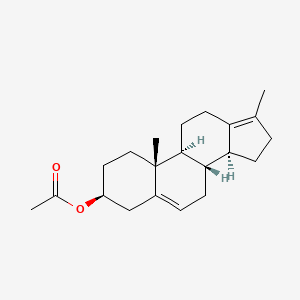
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate is a synthetic steroidal compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate typically involves multiple steps, starting from basic steroidal precursors. The process often includes:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Functional Group Modification: Introduction of functional groups at specific positions on the steroid nucleus.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 3-beta position to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Large quantities of reactants are processed in batches.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anabolic and androgenic properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate involves its interaction with specific molecular targets, including:
Androgen Receptors: The compound binds to androgen receptors, modulating gene expression and protein synthesis.
Signaling Pathways: It influences various signaling pathways involved in cell growth, differentiation, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone Acetate: Another anabolic-androgenic steroid with similar properties.
Nandrolone Decanoate: A synthetic anabolic steroid with a different ester group.
Methandrostenolone: A synthetic anabolic steroid with a different structure.
Uniqueness
17-MethyI-18-norandrosta-5,13(17)-dien-3beta-ol 3-Acetate is unique due to its specific structural modifications, which confer distinct biological and chemical properties. Its acetate ester group enhances its stability and bioavailability compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H30O2 |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,14S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O2/c1-13-4-6-18-17(13)8-9-20-19(18)7-5-15-12-16(23-14(2)22)10-11-21(15,20)3/h5,16,18-20H,4,6-12H2,1-3H3/t16-,18+,19-,20-,21-/m0/s1 |
Clé InChI |
UABJXZFRRTWBFQ-WTNASJBWSA-N |
SMILES isomérique |
CC1=C2CC[C@H]3[C@H]([C@@H]2CC1)CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C |
SMILES canonique |
CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


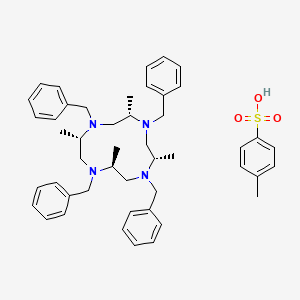
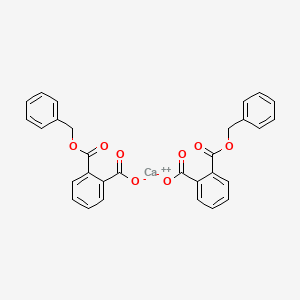
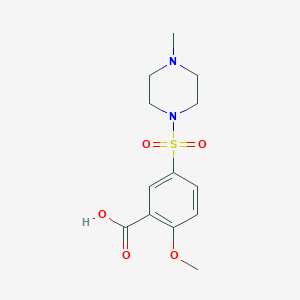
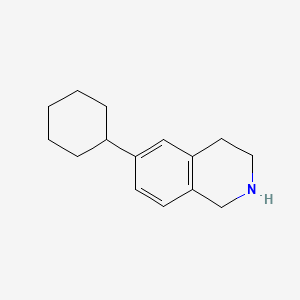
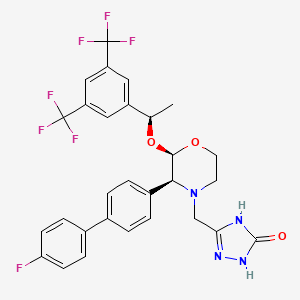
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
